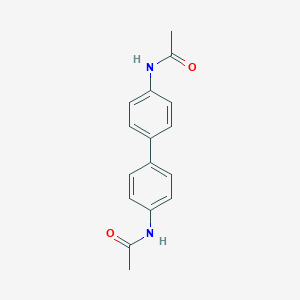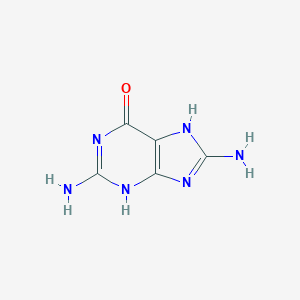![molecular formula C8H8N2O2 B017194 2-methyl-1H-benzo[d]imidazole-4,7-diol CAS No. 108129-32-4](/img/structure/B17194.png)
2-methyl-1H-benzo[d]imidazole-4,7-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-1H-benzo[d]imidazole-4,7-diol, also known as MBI, is a chemical compound with potential applications in scientific research. It belongs to the class of benzimidazole derivatives and has been studied for its various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-methyl-1H-benzo[d]imidazole-4,7-diol is not fully understood. However, it has been suggested that 2-methyl-1H-benzo[d]imidazole-4,7-diol exerts its effects by scavenging free radicals and inhibiting the production of reactive oxygen species. 2-methyl-1H-benzo[d]imidazole-4,7-diol has also been shown to modulate various signaling pathways involved in cell proliferation, differentiation, and apoptosis.
Biochemische Und Physiologische Effekte
2-methyl-1H-benzo[d]imidazole-4,7-diol has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells and induce apoptosis. 2-methyl-1H-benzo[d]imidazole-4,7-diol has also been shown to improve glucose metabolism and reduce oxidative stress in diabetic animals. In addition, 2-methyl-1H-benzo[d]imidazole-4,7-diol has been reported to protect neurons from oxidative stress and improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-methyl-1H-benzo[d]imidazole-4,7-diol has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to be stable under various conditions. 2-methyl-1H-benzo[d]imidazole-4,7-diol is also relatively non-toxic and has been used in various in vitro and in vivo experiments. However, 2-methyl-1H-benzo[d]imidazole-4,7-diol has some limitations. It is not very soluble in water, which can make it difficult to use in some experiments. In addition, 2-methyl-1H-benzo[d]imidazole-4,7-diol has not been extensively studied in humans, so its safety and efficacy in humans are not well understood.
Zukünftige Richtungen
There are several future directions for the study of 2-methyl-1H-benzo[d]imidazole-4,7-diol. One potential application is in the treatment of cancer. 2-methyl-1H-benzo[d]imidazole-4,7-diol has been shown to inhibit the growth of cancer cells in vitro and in vivo, and further studies are needed to determine its potential as a cancer therapy. Another potential application is in the treatment of neurodegenerative diseases. 2-methyl-1H-benzo[d]imidazole-4,7-diol has been shown to protect neurons from oxidative stress and improve cognitive function in animal models of neurodegenerative diseases, and further studies are needed to determine its potential as a therapeutic agent. In addition, further studies are needed to determine the safety and efficacy of 2-methyl-1H-benzo[d]imidazole-4,7-diol in humans.
Synthesemethoden
2-methyl-1H-benzo[d]imidazole-4,7-diol can be synthesized by the reaction of 2-methylbenzimidazole with nitric acid and sodium nitrite. The resulting compound is then reduced with sodium borohydride to obtain 2-methyl-1H-benzo[d]imidazole-4,7-diol. This synthesis method has been reported in various scientific literature.
Wissenschaftliche Forschungsanwendungen
2-methyl-1H-benzo[d]imidazole-4,7-diol has been studied for its potential applications in scientific research. It has been shown to have antioxidant and anti-inflammatory properties and can be used to protect cells from oxidative stress. 2-methyl-1H-benzo[d]imidazole-4,7-diol has also been studied for its potential therapeutic effects in various diseases, including cancer, diabetes, and neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
108129-32-4 |
|---|---|
Produktname |
2-methyl-1H-benzo[d]imidazole-4,7-diol |
Molekularformel |
C8H8N2O2 |
Molekulargewicht |
164.16 g/mol |
IUPAC-Name |
2-methyl-1H-benzimidazole-4,7-diol |
InChI |
InChI=1S/C8H8N2O2/c1-4-9-7-5(11)2-3-6(12)8(7)10-4/h2-3,11-12H,1H3,(H,9,10) |
InChI-Schlüssel |
NROLWYXCNABYFL-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=CC(=C2N1)O)O |
Kanonische SMILES |
CC1=NC2=C(C=CC(=C2N1)O)O |
Synonyme |
1H-Benzimidazole-4,7-diol,2-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



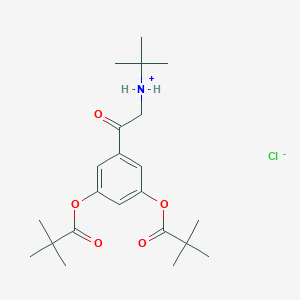
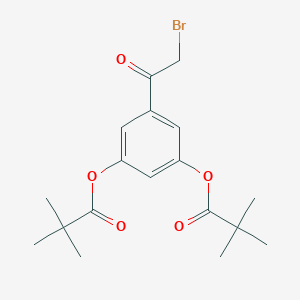
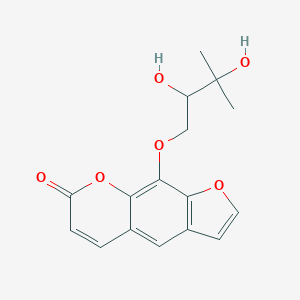
![3-[4-(2-Cyanoethylamino)butylamino]propanenitrile](/img/structure/B17128.png)

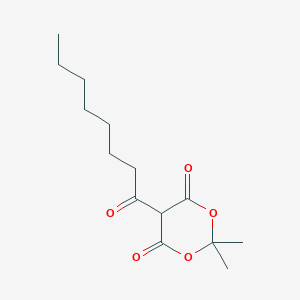
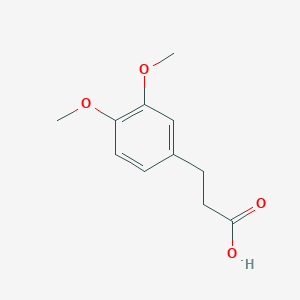
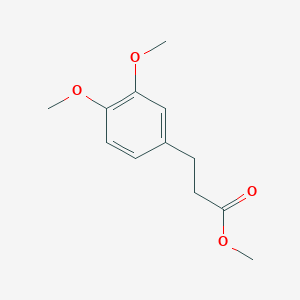
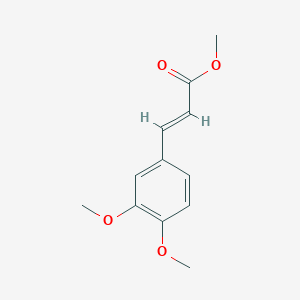
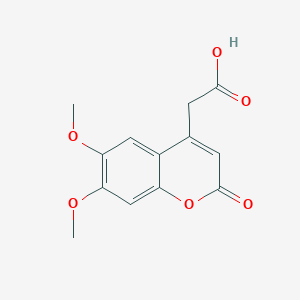
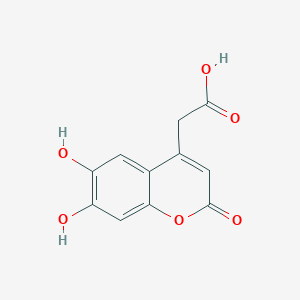
![[(2R,3S,4R,5R,6S)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl] acetate](/img/structure/B17146.png)
